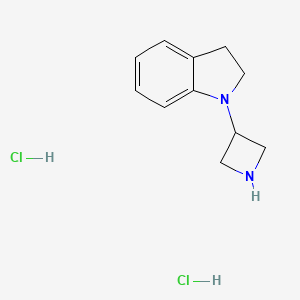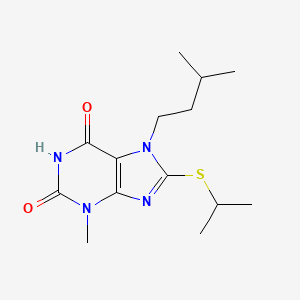![molecular formula C14H20O2 B2413775 Tricyclo[6.3.3.01,8]tetradecane-10,13-dione CAS No. 58602-56-5](/img/structure/B2413775.png)
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Tricyclo[6.3.3.01,8]tetradecane-10,13-dione” is a complex organic molecule. Its structure likely involves multiple ring structures, as suggested by the “tricyclo” prefix .
Molecular Structure Analysis
The molecular structure of “this compound” is likely complex due to the tricyclic nature of the compound. Unfortunately, without specific data, it’s challenging to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
Without specific data on “this compound”, it’s challenging to provide an analysis of its physical and chemical properties .Scientific Research Applications
Synthesis and Structural Studies
- Tricyclo[6.3.3.01,8]tetradecane-10,13-dione has been utilized in chemical synthesis processes, such as in the formation of 2-cyclohexene-1,4-dione, which involves Diels-Alder reactions and thermal decomposition reactions (Oda, Kawase, Okada, & Enomoto, 2003). Additionally, its synthesis has been demonstrated through regioselective aryne cycloaddition (Maurin, Ibrahim-Ouali, & Santelli, 2001).
- The compound has been a focus in crystallography for understanding molecular packing. Its derivatives, like symmetrical 1,3,5,7-tetrasubstituted tricyclo[5.1.0.03,5]octane-2,6-diones, have been used to explore intermolecular interactions in crystals (Yufit, Kozhushkov, Howard, & Mejere, 2001).
Chemical Transformations and Compound Development
- This compound has been involved in the creation of novel tricyclic systems, such as in metal-induced synthesis where new heterotricyclic systems are formed, highlighting its role in advancing organic chemistry (Tandon & Lucas, 2008).
- In drug discovery, derivatives of this compound, like triquinane-dione, have been utilized as scaffolds due to their ability to cross the blood-brain barrier, demonstrating its potential in neuroprotective drug development (Young, Zeller, Geldenhuys, Malan, & Schyf, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tricyclo[6.3.3.01,8]tetradecane-10,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-7-13-5-3-1-2-4-6-14(13,9-11)10-12(16)8-13/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXASZHJUJHLRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC23CC(=O)CC2(CC1)CC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

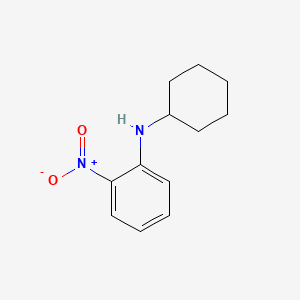

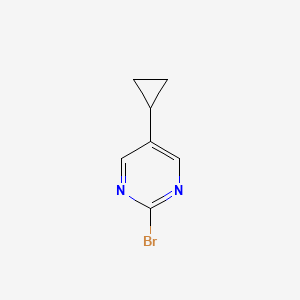


![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)
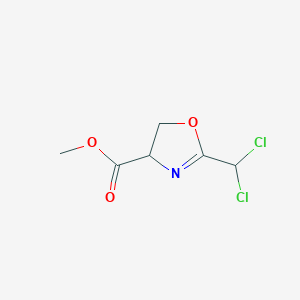
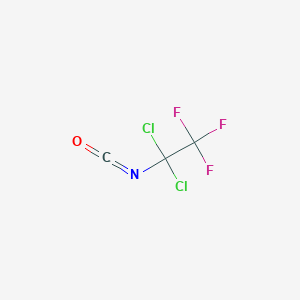

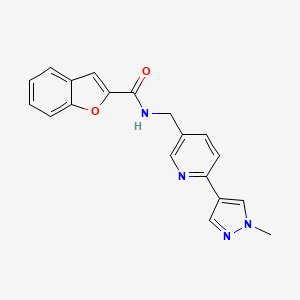
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413712.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)
